ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

5-HT3 Receptor Antagonist Medicinal Chemistry Receptor Binding

Purpose-engineered for high-priority 5-HT3 and CXCR4 drug discovery programs. This 3-amino-4-methylphenoxyacetonitrile core delivers 15 nM potency at the human 5-HT3A receptor and 2.70 nM at CXCR4, validated by independent pharmacological profiling. The free amine enables selective benzamide formation (per US Patent 5,185,460), directly yielding fungicidal and herbicidal leads resistant to common strains. Dual nitrile-amine reactivity supports chemoselective derivatization, reducing step count in library synthesis. Stock this key intermediate to accelerate agrochemical and antiemetic candidate development.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8790578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC#N)N
InChIInChI=1S/C9H10N2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,5,11H2,1H3
InChIKeyJHIQNGHHTVAADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-: A Dual-Nucleophile Intermediate for Targeted Agro- and Pharmaceutical Synthesis


ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- (CAS 219312-05-7) is a substituted phenoxyacetonitrile derivative characterized by a 3-amino-4-methylphenyl ether linked to an acetonitrile moiety. The compound features both a nucleophilic amino group and an electrophilic nitrile carbon, making it a versatile building block for the construction of complex molecules [1]. It is primarily employed as a starting material for the synthesis of benzamide derivatives with demonstrated fungicidal and herbicidal activities, as well as pharmaceutical intermediates targeting specific receptor classes [2][3].

Why Generic Phenoxyacetonitrile Substitution Fails for 3-Amino-4-Methylphenyl-Derived Intermediates


Generic phenoxyacetonitriles (e.g., CAS 3598-14-9) lack the specific substitution pattern of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-, which is critical for downstream biological activity and synthetic utility. The 3-amino-4-methyl substitution pattern on the phenyl ring is essential for achieving high-affinity interactions with key biological targets such as the 5-HT3 receptor (IC50 = 15 nM) and CXCR4 (IC50 = 2.70 nM) [1][2]. Furthermore, the amino group provides a unique nucleophilic handle for selective derivatization, enabling the synthesis of benzamide fungicides and herbicides that are not accessible from unsubstituted phenoxyacetonitrile precursors [3].

Quantitative Differentiation Evidence: ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- vs. Structural Analogs


Superior 5-HT3 Receptor Antagonism vs. Unsubstituted Phenoxyacetonitrile

ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- exhibits potent antagonist activity at the human 5-HT3A receptor (IC50 = 15 nM) [1]. In contrast, unsubstituted phenoxyacetonitrile (CAS 3598-14-9) lacks the essential 3-amino-4-methylphenyl motif and shows no significant activity at this receptor (class-level inference). The presence of the substituted phenyl ring is critical for achieving low-nanomolar affinity, demonstrating the compound's value as a privileged scaffold for 5-HT3-targeted drug discovery.

5-HT3 Receptor Antagonist Medicinal Chemistry Receptor Binding

High-Affinity CXCR4 Antagonism Differentiates from Generic Phenoxyacetonitriles

The compound demonstrates potent antagonism of the CXCR4 chemokine receptor (IC50 = 2.70 nM) in a functional calcium flux assay using human CD4-positive T cells [1]. This activity is a direct consequence of the 3-amino-4-methylphenoxy substitution pattern, as simpler phenoxyacetonitriles lack the structural features necessary for CXCR4 binding (class-level inference). The data positions this compound as a valuable intermediate for developing CXCR4-targeted therapeutics, including anti-HIV and anti-cancer agents.

CXCR4 Antagonist Immuno-Oncology HIV Entry Inhibitor

Critical Intermediate for Fungicidal Benzamide Derivatives vs. Alternative Aminoacetonitriles

ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is explicitly claimed as a starting material for the production of benzamide derivatives with fungicidal and herbicidal activities [1]. This utility is not shared by aminoacetonitriles lacking the 3-amino-4-methylphenoxy substitution (e.g., 2-aminoacetonitrile). The patent literature establishes a direct synthetic route from this compound to active benzamide fungicides, highlighting its unique role in agrochemical development.

Agrochemical Synthesis Fungicide Intermediate Benzamide Derivative

Dual Reactivity Profile Enables Chemoselective Derivatization vs. Single-Function Analogs

Unlike simple phenoxyacetonitriles (e.g., CAS 3598-14-9) that offer only nitrile reactivity, ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- presents both an aromatic amino group and a nitrile carbon for orthogonal derivatization. This dual reactivity allows for sequential, chemoselective transformations—such as amide bond formation at the amino group followed by nitrile reduction—enabling the efficient construction of complex molecular architectures in fewer synthetic steps [1]. The presence of both nucleophilic and electrophilic sites is a distinct advantage over mono-functional analogs.

Organic Synthesis Building Block Chemoselectivity

Optimal Procurement and Deployment Scenarios for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-


Agrochemical R&D: Synthesis of Novel Benzamide Fungicides

This compound is the preferred starting material for synthesizing benzamide derivatives with fungicidal and herbicidal activities, as documented in US Patent 5,185,460 [4]. Procurement is justified for R&D programs aiming to develop new crop protection agents, particularly those targeting resistant fungal strains.

CNS Drug Discovery: 5-HT3 Receptor Antagonist Lead Generation

With an IC50 of 15 nM at the human 5-HT3A receptor [4], this compound serves as an ideal core scaffold for medicinal chemistry optimization. It should be prioritized for programs targeting nausea, vomiting, or irritable bowel syndrome, where 5-HT3 antagonism is a validated therapeutic mechanism.

Immuno-Oncology and HIV Research: CXCR4 Antagonist Development

The potent CXCR4 antagonism (IC50 = 2.70 nM) [4] positions this compound as a critical intermediate for synthesizing inhibitors of the CXCL12/CXCR4 axis. Procurement is recommended for projects focused on cancer metastasis, stem cell mobilization, or HIV entry inhibition.

Organic Synthesis: Efficient Building Block for Complex Molecule Assembly

The dual amine-nitrile functionality enables sequential, chemoselective derivatization, reducing synthetic step count [4]. This compound should be stocked by laboratories engaged in the parallel synthesis of diverse compound libraries or the late-stage functionalization of advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.